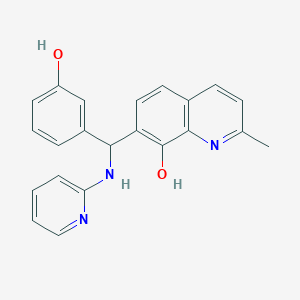![molecular formula C22H17N5O2S B2387317 N-メチル-N-(1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-イル)ベンゼンスルホンアミド CAS No. 896817-18-8](/img/structure/B2387317.png)
N-メチル-N-(1-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリン-4-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of this compound involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield of the reaction was 60%, and the melting point was 250–252°C .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety . This core is present as a central structural component in a number of drug classes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 250–252°C . The IR spectrum shows peaks at 1640 cm^-1 (CO, amide), 2910 cm^-1 (C–H), and 3315 cm^-1 (NH, amide) .作用機序
Target of Action
The primary target of N-Methyl-N-{1-Phenyl-[1,2,4]Triazolo[4,3-a]Quinoxalin-4-yl}Benzenesulfonamide is the A2B adenosine receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A2B subtype is known to play a significant role in various physiological and pathological conditions, including tumors and ischemia .
Mode of Action
The compound interacts with its target, the A2B adenosine receptor, by binding to it . This interaction can lead to various changes in the cellular environment, including the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors subsequently influence angiogenesis, a major mechanism for tumor growth regulation .
Biochemical Pathways
The compound’s interaction with the A2B adenosine receptor affects several biochemical pathways. For instance, it can regulate angiogenic factors, influencing the angiogenesis pathway . Additionally, the compound has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein , indicating its influence on apoptosis pathways.
Result of Action
The compound’s action results in several molecular and cellular effects. It has been found to exhibit potent anti-tumor activity against various cancer cell lines . It also shows the ability to intercalate DNA , which can disrupt the normal functioning of cells. Furthermore, it influences the expression of various proteins involved in apoptosis, promoting cell death in cancer cells .
実験室実験の利点と制限
One advantage of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide is that it can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research involving N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide. One area of interest is in developing more potent and selective inhibitors of AKT, which could lead to more effective cancer therapies. Another potential direction is in studying the use of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide in humans, which could lead to its eventual use in clinical settings.
合成法
The synthesis of N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 2-chlorobenzenesulfonyl chloride with N-methyl-1,2,4-triazole-3-amine. This reaction produces N-methyl-N-(2-chlorobenzenesulfonyl)-1,2,4-triazole-3-amine, which is then reacted with 2-aminobenzoic acid to form N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide.
科学的研究の応用
創薬
1,2,3-トリアゾールは、化合物の構造の一部であり、創薬において幅広い用途が見出されています . 1,2,3-トリアゾールは、特権的な構造モチーフであり、学術界および産業界で大きな注目を集めています .
有機合成
1,2,3-トリアゾールは有機合成にも用いられています . 1,2,3-トリアゾールは高い化学的安定性と強い双極子モーメントを持ち、さまざまな合成プロセスで有用です .
高分子化学
1,2,3-トリアゾールの存在により、本化合物は高分子化学に用いることができます . これらの構造は、ユニークな特性を持つ新しいポリマーの開発に貢献することができます .
超分子化学
1,2,3-トリアゾールは、超分子化学で用途があります . 1,2,3-トリアゾールは、特定の特性を持つ複雑な構造を作成するために使用できます .
生体複合化
本化合物は、生体複合化に用いることができます . 生体複合化は、2つの生体分子を結合させることを伴い、さまざまな生物学的用途で有用です .
ケミカルバイオロジー
1,2,3-トリアゾールは、ケミカルバイオロジーで用いられています . 1,2,3-トリアゾールは、生物学的システムの研究や新しい生物学的ツールの開発に役立ちます .
蛍光イメージング
本化合物は、蛍光イメージングに用いることができます . 蛍光イメージングは、生物学的構造とプロセスの可視化に役立ちます .
抗菌活性
トリアゾロ[4,3-a]ピラジン誘導体は、対象の化合物と類似しており、抗菌活性を示しています . 一部の化合物は、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に対して、中等度から良好な抗菌活性を示しています .
特性
IUPAC Name |
N-methyl-N-(1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-26(30(28,29)17-12-6-3-7-13-17)21-22-25-24-20(16-10-4-2-5-11-16)27(22)19-15-9-8-14-18(19)23-21/h2-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISGUYQMCCRXGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-({5-[(2-piperidinoacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2387236.png)
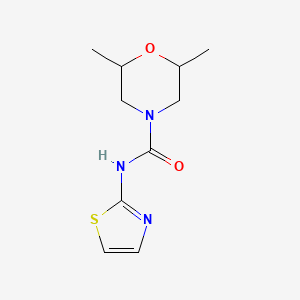
![N-(2-chloro-4-methylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2387240.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxamide;hydrochloride](/img/structure/B2387245.png)
![3-(dimethylamino)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2387247.png)
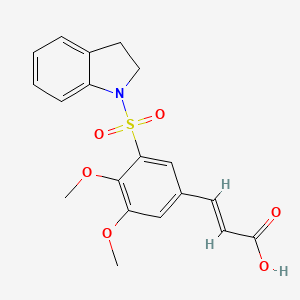
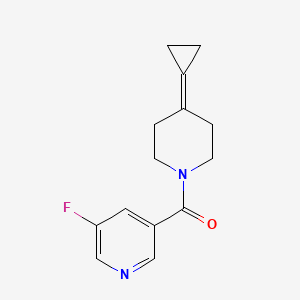
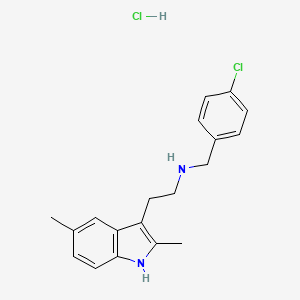

![Methanesulfonamide, N-[(4-bromophenyl)methyl]-N-methyl-](/img/structure/B2387255.png)
